molecular formula C20H21F2N3O3 B2630915 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-methoxyphenethyl)acetamide CAS No. 1251562-74-9

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-methoxyphenethyl)acetamide

Cat. No. B2630915
CAS RN: 1251562-74-9
M. Wt: 389.403
InChI Key: XCGLNDHEGALANI-UHFFFAOYSA-N
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Description

2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(3-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.403. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • Antimicrobial Properties : Research has identified that derivatives of rhodanine-3-acetic acid, which share structural similarities with the specified compound, demonstrate potential as antimicrobial agents against bacteria, mycobacteria, and fungi. These derivatives, including the acetamide class, have shown significant activity, especially against mycobacteria and Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Crystal Structure Analysis

  • Crystal Structures and Comparisons : The crystal structures of similar compounds, like (oxothiazolidin-2-ylidene)acetamides, have been studied. These analyses provide insights into their molecular configurations and potential applications in various fields, including pharmaceuticals (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antioxidant Properties

  • Antioxidant Capabilities : Some novel derivatives related to the compound have been synthesized and tested for antioxidant properties. These compounds showed significant effects in tests like lipid peroxidation levels and free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).

Synthesis and Pharmacological Studies

  • Pharmacological Synthesis and Studies : The synthesis of novel derivatives with potential biological activities has been reported, highlighting the versatility and adaptability of such compounds in pharmacological research. This process involves various chemical reactions and modifications to achieve desired properties and activities (Bhambi et al., 2010).

Antibacterial and Antifungal Activities

  • Antibacterial and Antifungal Efficacy : Synthesis of similar acetamide derivatives has demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms. This indicates the potential for developing new antimicrobial agents based on such chemical structures (Debnath & Ganguly, 2015).

Anti-inflammatory Activity

  • Potential Anti-inflammatory Applications : Derivatives of related compounds have been synthesized and evaluated for anti-inflammatory activity. This research suggests the potential use of similar structures in creating anti-inflammatory medications (Sunder & Maleraju, 2013).

properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c1-28-16-4-2-3-14(11-16)7-8-23-19(26)13-24-9-10-25(20(24)27)15-5-6-17(21)18(22)12-15/h2-6,11-12H,7-10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGLNDHEGALANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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